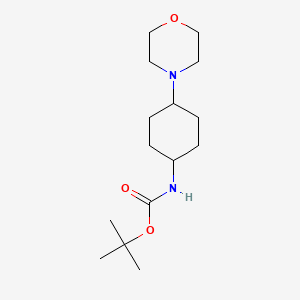

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRDSMIEBGWQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

CAS Number: 558442-96-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, and a robust synthetic protocol. A significant focus is placed on its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), exploring the rationale behind its use and its contribution to the efficacy of these novel therapeutics. Furthermore, this guide provides essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction: A Versatile Scaffold in Drug Discovery

This compound has emerged as a valuable bifunctional molecule in the synthesis of complex pharmaceutical agents. Its structure incorporates a Boc-protected amine on a trans-substituted cyclohexane ring, which is further functionalized with a morpholine moiety. This unique combination of features offers medicinal chemists a versatile scaffold with desirable physicochemical properties. The cyclohexane core provides a degree of rigidity, which can be advantageous in positioning pharmacophores for optimal interaction with biological targets.[1][2] The morpholine group often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving pharmacokinetic profiles. The Boc-protected amine serves as a convenient handle for further chemical elaboration, allowing for the controlled introduction of this fragment into larger molecules.

A particularly impactful application of this compound is in the design of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy.[6][7][] The rigid, yet conformationally defined, nature of the trans-cyclohexyl ring in this compound makes it an attractive component for PROTAC linkers, influencing the spatial orientation of the two ends of the molecule and facilitating the formation of a productive ternary complex.[]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 558442-96-9 | [10][11][12] |

| Molecular Formula | C₁₅H₂₈N₂O₃ | [10][11] |

| Molecular Weight | 284.39 g/mol | [10] |

| Appearance | White to off-white solid | |

| Boiling Point | 396.3 ± 37.0 °C (Predicted) | |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |

| Storage | 2-8°C | [13] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 | [11] |

| InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | [10] |

Synthesis: A Reliable Reductive Amination Protocol

The synthesis of this compound is most efficiently achieved through a reductive amination reaction between tert-butyl (4-oxocyclohexyl)carbamate and morpholine. This method is widely used for the formation of C-N bonds and is known for its reliability and high yields.

The causality behind this experimental choice lies in the mild and selective nature of the reducing agent, sodium triacetoxyborohydride. It is less reactive towards the ketone starting material compared to other borohydrides, which minimizes the formation of the corresponding alcohol byproduct. The reaction proceeds through the in-situ formation of an iminium ion, which is then readily reduced.

Experimental Protocol

Reaction Scheme:

A schematic of the reductive amination process.

Materials and Reagents:

-

tert-Butyl (4-oxocyclohexyl)carbamate (1.0 eq)

-

Morpholine (1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (4-oxocyclohexyl)carbamate and dissolve it in anhydrous dichloromethane.

-

Addition of Amine and Catalyst: Add morpholine to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Monitor the reaction for any exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Application in PROTACs: The Significance of the Linker

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in determining the overall efficacy of the degrader.[6][7][] The length, rigidity, and chemical nature of the linker dictate the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.[3][4][5]

The this compound moiety provides a semi-rigid linker element. The trans-cyclohexane ring restricts conformational flexibility, which can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.[1][2] This can lead to improved potency and selectivity of the degrader. The morpholine group can enhance the solubility and cell permeability of the PROTAC, which are critical parameters for its biological activity.[]

Structure of a PROTAC incorporating the linker.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound was not available, the safety precautions for the structurally related tert-butyl carbamate provide a strong basis for safe handling procedures.[14]

Potential Health Effects:

-

Eye: May cause eye irritation.[14]

-

Skin: May cause skin irritation. May be harmful if absorbed through the skin.[14]

-

Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated.[14]

-

Inhalation: May cause respiratory tract irritation. The toxicological properties have not been fully investigated.[14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. Wear appropriate protective clothing, such as a lab coat.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended when handling this material in a poorly ventilated area or when dust is generated.

Handling and Storage:

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[14] Recommended storage temperature is 2-8°C.[13]

First Aid Measures:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.[14]

-

Skin: In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[14]

-

Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[14]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[14]

Disposal:

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. US EPA guidelines for the classification determination are listed in 40 CFR Parts 261.3. Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its well-defined structure, coupled with favorable physicochemical properties, makes it an important tool for medicinal chemists, particularly in the rational design of PROTAC linkers. The synthetic route via reductive amination is robust and scalable. Adherence to proper safety protocols is essential when handling this compound. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers and the building blocks from which they are constructed, such as this compound, will undoubtedly continue to grow.

References

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. chempep.com [chempep.com]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. 558442-96-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 11. tert-butyl (1r,4r)-4-morpholinocyclohexylcarbamate 95% | CAS: 558442-96-9 | AChemBlock [achemblock.com]

- 12. 558442-96-9|this compound|BLD Pharm [bldpharm.com]

- 13. chemshuttle.com [chemshuttle.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, a detailed synthesis protocol with mechanistic insights, robust analytical characterization methods, and its pivotal role in the development of novel therapeutics.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a Boc-protected amine on a cyclohexane ring, which also bears a morpholine moiety. This unique structure makes it a valuable intermediate in organic synthesis, particularly for introducing a morpholinocyclohexyl motif into larger, more complex molecules.

| Property | Value | Source |

| Molecular Weight | 284.39 g/mol | [1] |

| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |

| CAS Number | 558442-96-9 | [1] |

| Predicted Boiling Point | 396.3 ± 37.0 °C | [1] |

| Predicted Density | 1.07 ± 0.1 g/cm³ | [1] |

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility, offering robust protection of the amine under a variety of reaction conditions while being readily removable under acidic conditions. This allows for selective chemical transformations at other sites of a molecule.[2]

Synthesis Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of this compound is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. This one-pot reaction is efficient and selective, utilizing a mild reducing agent to favor the formation of the desired amine.[3]

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the ketone on the cyclohexane ring with the secondary amine, morpholine. This is followed by dehydration to form an enamine. The reducing agent, sodium triacetoxyborohydride, then selectively reduces the enamine to the corresponding amine. Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the starting ketone but is highly effective at reducing the in situ-formed enamine.[2][3]

Diagram of the Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

Materials:

-

tert-Butyl (4-oxocyclohexyl)carbamate

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Protocol:

-

To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in dichloromethane (DCM), add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition should be controlled to manage any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the morpholine protons, and the cyclohexane ring protons. The chemical shifts and coupling constants of the cyclohexane protons will confirm the trans stereochemistry. |

| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the cyclohexane and morpholine rings. |

| LC-MS | This technique will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 285.2. |

| HPLC | High-Performance Liquid Chromatography can be used to assess the purity of the final compound. |

Commercial suppliers of this compound often provide access to these analytical data, which can serve as a reference.[4]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex molecules for drug discovery. The morpholinocyclohexylamine core is a common motif in bioactive compounds.

Role as a PROTAC Linker Intermediate

A significant application of this and structurally related molecules is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for orienting the two ligands for effective ternary complex formation. Molecules like this compound serve as precursors to these linkers, providing a rigid and defined scaffold.[5]

Diagram of a PROTAC Molecule

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR 195314-59-1 [sigmaaldrich.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, a validated synthetic protocol, detailed characterization data, and its applications in the development of novel therapeutics.

Molecular Structure and Conformational Analysis

This compound, with the CAS Number 558442-96-9, possesses a unique molecular architecture centered around a trans-1,4-disubstituted cyclohexane ring.[1][2][3] This core scaffold is appended with a morpholino group and a tert-butoxycarbonyl (Boc)-protected amine, functional groups that impart specific physicochemical properties crucial for its utility in organic synthesis.

The chemical structure is as follows:

Caption: 2D Structure of this compound

The stereochemistry of the cyclohexane ring is of paramount importance. The "trans" designation indicates that the morpholino and Boc-amino substituents are on opposite sides of the ring. In its most stable chair conformation, both bulky substituents will preferentially occupy equatorial positions to minimize steric hindrance, particularly the 1,3-diaxial interactions that would otherwise destabilize the molecule. This diequatorial arrangement is the predominant conformation in solution.

Synthesis and Purification

The most efficient and widely applicable method for the synthesis of this compound is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. This one-pot reaction is typically mediated by a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][6][7][8]

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

To a stirred solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added morpholine (1.2 eq.).

-

The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the corresponding iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its mild nature and high selectivity for iminium ions over ketones.[6] This allows for a convenient one-pot procedure where the reducing agent can be present during the formation of the iminium intermediate without significant reduction of the starting ketone.

-

Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.[4]

-

Stoichiometry: A slight excess of the amine (morpholine) is used to drive the iminium ion formation. An excess of the reducing agent ensures the complete conversion of the intermediate to the final product.

-

Workup: The aqueous bicarbonate quench neutralizes any remaining acid and facilitates the removal of inorganic byproducts.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data:

| Technique | Predicted Key Features |

| ¹H NMR | - A sharp singlet at ~1.45 ppm (9H) corresponding to the tert-butyl protons of the Boc group.[9] - A broad singlet for the N-H proton of the carbamate. - Multiplets for the cyclohexane ring protons. - A multiplet for the proton at C1 bearing the Boc-amino group. - A multiplet for the proton at C4 bearing the morpholino group. - Two distinct multiplets for the morpholine protons: one for the methylene groups adjacent to the nitrogen and another for those adjacent to the oxygen.[10][11][12][13] |

| ¹³C NMR | - A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.[14][15] - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.[14][15] - A signal for the carbamate carbonyl carbon. - Signals for the cyclohexane ring carbons. - Signals for the morpholine carbons, with the carbons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen.[10][11][12] |

| IR (Infrared) | - An N-H stretching vibration for the carbamate at ~3300-3400 cm⁻¹.[16][17] - A strong C=O stretching vibration for the carbamate carbonyl at ~1680-1700 cm⁻¹.[18] - C-N stretching vibrations for the carbamate and the tertiary amine of the morpholine.[16][17] - C-O-C stretching of the morpholine ring. |

| Mass Spec. | - The expected molecular ion peak (M+H)⁺. |

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable bifunctional building block in the synthesis of more complex molecules for pharmaceutical applications. The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. The morpholine moiety often imparts favorable properties to drug candidates, such as improved aqueous solubility and metabolic stability.

While specific examples of its direct use in marketed drugs are not prevalent in the public domain, its structural motifs are common in drug discovery programs. For instance, similar trans-1,4-disubstituted cyclohexane scaffolds are utilized as rigid linkers in the design of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).[19][20] The defined stereochemistry and conformational rigidity of the cyclohexane ring allow for precise positioning of pharmacophores.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate whose utility is derived from its well-defined stereochemistry and the orthogonal reactivity of its functional groups. The robust and high-yielding synthesis via reductive amination makes it readily accessible for a wide range of applications in medicinal chemistry. This guide provides the foundational knowledge for the effective synthesis, characterization, and implementation of this versatile building block in drug discovery and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

- Králik, M., Kóňová, B., & Fodor, K. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.

- Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- Bossa, J. B., Theulé, P., Duvernay, F., Borget, F., & Chiavassa, T. (2014). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...

- National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH.

-

ResearchGate. (2009). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(1), 205-212.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

-

Acmec Biochemical. (n.d.). 558442-96-9[this compound]. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Aaron Chemistry. (n.d.). 558442-96-9 | MFCD27978480 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. Retrieved from [Link]

- ResearchGate. (2018). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

-

PubChemLite. (n.d.). Tert-butyl n-(1-methyl-4-oxocyclohexyl)carbamate (C12H21NO3). Retrieved from [Link]

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2753.

- PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.

- Wiley Online Library. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.

-

PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved from [Link]

Sources

- 1. 558442-96-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. 558442-96-9|this compound|BLD Pharm [bldpharm.com]

- 3. 558442-96-9 | MFCD27978480 | this compound [aaronchem.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in medicinal chemistry. We will explore the strategic considerations behind a highly efficient and stereoselective synthetic pathway, commencing from commercially available starting materials. The core of this synthesis involves a one-pot reductive amination, a cornerstone reaction in modern organic synthesis. This document delves into the mechanistic underpinnings, provides a detailed, field-tested experimental protocol, and discusses critical process parameters that ensure high yield and diastereoselectivity. The intended audience for this guide includes researchers, chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction: The Significance of the 1,4-trans-Disubstituted Cyclohexane Scaffold

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in drug discovery. Its rigid, chair-like conformation allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. The trans isomer, in particular, places the two substituents in a diequatorial arrangement, minimizing steric hindrance and often leading to higher binding affinity and improved pharmacokinetic properties.[1] When combined with a morpholine moiety, a common hydrogen bond acceptor, and a Boc-protected amine, a versatile synthetic handle, the resulting molecule, this compound, becomes an invaluable intermediate for the construction of complex pharmaceutical agents.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to a robust and convergent synthetic strategy. The primary disconnection is at the C-N bond between the cyclohexane ring and the morpholine nitrogen. This suggests a reductive amination reaction between a ketone and an amine as the key bond-forming step.

The chosen precursor is tert-butyl (4-oxocyclohexyl)carbamate[2][3], an accessible starting material. This strategic choice allows for the introduction of the morpholine unit in the final step, simplifying the overall process and maximizing efficiency. The stereochemistry of the final product is a critical consideration; the trans configuration is the thermodynamically favored isomer, and the reaction conditions can be optimized to ensure its selective formation.[1]

Synthetic Pathway: A Mechanistic Deep Dive

The cornerstone of this synthesis is the one-pot reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. This reaction proceeds in two main stages within the same reaction vessel: the formation of an iminium ion intermediate, followed by its immediate reduction by a selective hydride agent.

3.1. Choice of Reducing Agent: The Case for Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive aminations, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[4][5] However, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons:

-

Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[6][7] This prevents the wasteful formation of the corresponding alcohol byproduct.

-

One-Pot Procedure: Its selectivity allows for all reagents (ketone, amine, and reducing agent) to be combined at the outset of the reaction, simplifying the experimental setup.[7]

-

Safety: STAB is a safer alternative to the highly toxic sodium cyanoborohydride.[5][8]

The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion intermediate.[6][7]

3.2. Stereochemical Control

The desired trans stereochemistry is achieved due to the thermodynamic stability of the diequatorial conformation of the 1,4-disubstituted cyclohexane ring. Both the bulky tert-butoxycarbonyl (Boc) group and the incoming morpholine nucleophile prefer to occupy the equatorial positions to minimize 1,3-diaxial interactions. The reduction of the iminium intermediate therefore proceeds preferentially to yield the more stable trans product.

Below is a diagram illustrating the synthetic pathway.

Caption: Reductive amination pathway to the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

4.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| tert-butyl (4-oxocyclohexyl)carbamate | 213.27 | 10.0 | 1.0 | 2.13 g |

| Morpholine | 87.12 | 12.0 | 1.2 | 1.05 mL |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |

| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 50 mL |

| Glacial Acetic Acid | 60.05 | catalytic | - | ~0.1 mL |

4.2. Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-oxocyclohexyl)carbamate (2.13 g, 10.0 mmol).

-

Add 1,2-dichloroethane (50 mL) and stir until the solid is fully dissolved.

-

To the resulting solution, add morpholine (1.05 mL, 12.0 mmol) followed by a catalytic amount of glacial acetic acid (~2 drops).

-

Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product as a white solid.

4.3. Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum is particularly useful for confirming the trans stereochemistry through analysis of the coupling constants of the protons on the cyclohexane ring.

Process Considerations and Troubleshooting

-

Moisture Control: Sodium triacetoxyborohydride is moisture-sensitive. While the reaction tolerates small amounts of water, it is best to use anhydrous solvents for optimal results.[4]

-

Incomplete Reaction: If the reaction stalls, a small additional portion of STAB can be added. Ensure sufficient reaction time, as reductive aminations with hindered ketones can be slow.

-

Side Products: The primary potential side product is the alcohol resulting from the reduction of the starting ketone. Using STAB significantly minimizes this, but if it is observed, it indicates that the iminium ion formation was slow or incomplete before reduction occurred.[7]

-

Purification: The product is moderately polar. A gradient elution during column chromatography is recommended for effective separation from any unreacted starting material or byproducts.

Conclusion

The synthesis of this compound is efficiently and stereoselectively achieved through a one-pot reductive amination protocol. The strategic use of tert-butyl (4-oxocyclohexyl)carbamate as a precursor and sodium triacetoxyborohydride as a selective reducing agent provides a reliable and scalable route to this valuable building block. This guide provides the necessary technical details and mechanistic insights for researchers to successfully implement this synthesis in a laboratory setting.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Jackson, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Kjell, D. P., & R. E. Z. (2010). Reductive Amination of Carbohydrates Using NaBH(OAc)3. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). tert-butyl (4-oxocyclohexyl)carbamate. Retrieved from [Link]

-

Request PDF. (n.d.). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

starting materials for tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

An In-Depth Technical Guide to the Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: Starting Materials and Strategic Considerations

Executive Summary

This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its rigid cyclohexyl scaffold, combined with the versatile morpholine and Boc-protected amine functionalities, makes it an attractive intermediate for developing novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a deep dive into the selection, preparation, and critical quality attributes of the necessary starting materials. We will explore the chemical logic behind the preferred synthetic route—reductive amination—and provide detailed, field-tested protocols for researchers, chemists, and drug development professionals.

The Target Molecule: Structure and Significance

The structure of this compound features a 1,4-disubstituted cyclohexane ring held in a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) protecting group and the morpholino group preferentially occupy equatorial positions to minimize steric strain, locking the molecule in the desired trans configuration.

Table 1: Physicochemical Properties of the Target Molecule

| Property | Value |

| CAS Number | 558442-96-9[1] |

| Molecular Formula | C₁₅H₂₈N₂O₃ |

| Molecular Weight | 284.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dichloromethane, Methanol, Ethyl Acetate |

Its significance lies in its role as a versatile intermediate. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized, while the morpholine moiety often contributes to desirable pharmacokinetic properties such as aqueous solubility and metabolic stability in final drug candidates.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points to the carbon-nitrogen bond between the cyclohexane ring and the morpholine group as the key disconnection. This bond is ideally formed through a reductive amination reaction, a robust and widely used transformation in pharmaceutical synthesis for its efficiency and operational simplicity.[2]

This strategy identifies two primary starting materials for the key synthetic step:

-

An electrophilic cyclohexanone core : tert-Butyl (4-oxocyclohexyl)carbamate.[3][4][5]

-

A nucleophilic amine : Morpholine.

Key Starting Material 1: tert-Butyl (4-oxocyclohexyl)carbamate

This Boc-protected aminoketone is the cornerstone of the synthesis. Its carbonyl group provides the electrophilic site for the initial reaction with morpholine to form an iminium ion intermediate.

Commercial Availability: This compound, also known as 4-(Boc-amino)cyclohexanone, is commercially available from various suppliers.[3][4][5] However, for large-scale synthesis or when specific purity profiles are required, an in-house preparation may be necessary.

Synthetic Preparation: The most reliable method to synthesize this intermediate avoids the use of unstable precursors like 4-aminocyclohexanone. A robust, two-step sequence starting from the stable and commercially available trans-4-aminocyclohexanol is preferred.

-

Boc Protection: The primary amine of trans-4-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation to avoid over-oxidation or side reactions.

Key Starting Material 2: Morpholine

Morpholine serves as the nitrogen nucleophile in the reductive amination reaction.

Table 2: Properties and Handling of Morpholine

| Property | Value / Consideration |

| CAS Number | 110-91-8 |

| Formula | C₄H₉NO |

| Appearance | Colorless, hygroscopic liquid |

| Purity | Use ≥99% purity. Anhydrous grades are preferred. |

| Handling | Corrosive and flammable. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture uptake. |

The Key Transformation: Reductive Amination Protocol

The reaction proceeds via the formation of an intermediate enamine or, under mildly acidic conditions, an iminium ion, which is then reduced in situ to form the final amine product.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it is mild enough not to reduce the starting ketone and is tolerant of the slightly acidic conditions that facilitate iminium ion formation. It is also a safer and less toxic alternative to sodium cyanoborohydride (NaCNBH₃).

Table 3: Reagents for Reductive Amination

| Reagent | M.W. | Equivalents | Amount (mmol) |

| tert-Butyl (4-oxocyclohexyl)carbamate | 213.27 | 1.0 | 10.0 |

| Morpholine | 87.12 | 1.2 | 12.0 |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 15.0 |

| Dichloroethane (DCE) | - | - | ~100 mL |

| Acetic Acid (optional) | 60.05 | ~0.1 | ~1.0 |

Step-by-Step Experimental Protocol

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl (4-oxocyclohexyl)carbamate (10.0 mmol, 2.13 g).

-

Dissolution: Add anhydrous dichloroethane (100 mL) and stir until all solids have dissolved.

-

Amine Addition: Add morpholine (12.0 mmol, 1.05 mL) to the solution via syringe. If desired, a catalytic amount of acetic acid can be added to facilitate iminium formation.

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.

Stereochemical Considerations

The synthesis of the trans isomer is critical. The use of tert-butyl (4-oxocyclohexyl)carbamate as a starting material inherently produces a mixture of cis and trans products. However, the reductive amination conditions, which are typically run under thermodynamic control, strongly favor the formation of the more stable trans isomer where both bulky substituents occupy equatorial positions on the cyclohexane ring. Purification via recrystallization or chromatography effectively removes the minor cis isomer. Recent advances in biocatalysis using transaminases have also shown promise for producing highly pure trans-4-substituted cyclohexylamines, which could be an alternative route for obtaining the core scaffold.[6][7]

Conclusion

The synthesis of this compound is most effectively achieved via a reductive amination pathway. The success of this strategy is critically dependent on the quality and handling of two key starting materials: tert-Butyl (4-oxocyclohexyl)carbamate and Morpholine . By understanding the rationale behind the choice of reagents and reaction conditions, and by following a robust and well-controlled protocol, researchers can reliably produce this valuable synthetic intermediate with high purity and in good yield, facilitating the advancement of drug discovery programs.

References

- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- ChemicalBook. (n.d.). TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE | 181308-57-6.

- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

- BLD Pharm. (n.d.). 558442-96-9|this compound.

-

PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link].

- AChemBlock. (n.d.). tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6.

-

Chemistry Stack Exchange. (2021, June 1). What is the product when cyclohexanone reacts with morpholine? Retrieved from [Link].

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link].

-

PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved from [Link].

-

ResearchGate. (2024, April). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link].

- Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate.

- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.

-

PubMed Central. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Retrieved from [Link].

- Sunway Pharm Ltd. (n.d.). tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4.

- BLD Pharm. (n.d.). 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate.

-

PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link].

- Thermo Scientific Chemicals. (n.d.). trans-4-(Boc-amino)cyclohexylamine, 97% 25 g.

- Chem-Impex. (n.d.). Tert-Butyl Trans-4-Formylcyclohexylcarbamate.

- Sigma-Aldrich. (n.d.). tert-butyl trans-4-formylcyclohexylcarbamate synthesis.

- ChemUniverse. (n.d.). This compound [P96135].

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link].

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link].

- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

-

PubMed Central. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link].

- Organic Syntheses Procedure. (n.d.). 1-morpholino-1-cyclohexene.

- Sigma-Aldrich. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR.

- BroadPharm. (n.d.). CAS 74844-91-0 N-Boc-trans-4-Hydroxy-L-proline methyl ester.

Sources

- 1. 558442-96-9|this compound|BLD Pharm [bldpharm.com]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and applications of this versatile molecule, with a particular focus on its role as a crucial building block for complex therapeutic agents.

Introduction: A Pivotal Intermediate in Drug Discovery

This compound (CAS No. 558442-96-9) has emerged as a significant building block in medicinal chemistry.[1] Its structure, featuring a trans-1,4-disubstituted cyclohexane ring, a morpholine moiety, and a tert-butoxycarbonyl (Boc)-protected amine, offers a unique combination of stereochemical rigidity and functional handles for further chemical elaboration. The morpholine group, a common motif in approved drugs, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[2] The Boc-protected amine provides a stable yet readily cleavable protecting group, allowing for the sequential introduction of other functionalities, a cornerstone of modern multi-step organic synthesis.

The primary utility of this compound lies in its role as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). Notably, it serves as a precursor to key fragments in the synthesis of complex molecules, including certain antipsychotic drugs and potentially as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] This guide will elucidate the synthetic pathways to this valuable compound, detail its analytical characterization, and explore its applications in the synthesis of pharmacologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 558442-96-9 | [1] |

| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |

| Molecular Weight | 284.39 g/mol | [1] |

| Boiling Point (Predicted) | 396.3 ± 37.0 °C | [1] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.50 ± 0.40 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, trans-4-morpholinocyclohexylamine. This is followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Precursor: trans-4-morpholinocyclohexylamine

The synthesis of the precursor amine can be achieved through a reductive amination reaction between cyclohexanone and morpholine, followed by separation of the trans isomer. A common method involves the formation of an enamine intermediate, which is then reduced.

Experimental Protocol: Synthesis of trans-4-morpholinocyclohexylamine

Step 1: Enamine Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the cyclohexanone is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude 1-morpholinocyclohex-1-ene.[4]

Step 2: Reduction and Isomer Separation

-

Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis and trans isomers of 4-morpholinocyclohexylamine.

-

The separation of the trans isomer can be achieved by fractional distillation or by selective crystallization of a salt (e.g., hydrochloride or pivalate).[5]

Boc Protection of trans-4-morpholinocyclohexylamine

The final step in the synthesis is the protection of the primary amine of trans-4-morpholinocyclohexylamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound

-

Dissolve trans-4-morpholinocyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting amine is completely consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Caption: General scheme for the use in cariprazine analogue synthesis.

Potential as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. [3]PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC.

The rigid trans-cyclohexyl scaffold of this compound makes it an attractive component for PROTAC linkers. After deprotection of the amine, it can be attached to either the target protein ligand or the E3 ligase ligand. The morpholine moiety can be further functionalized to modulate the physicochemical properties of the linker, such as solubility and cell permeability.

Safety and Handling

This compound is a chemical that should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is predicted to be harmful if swallowed. [1]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined stereochemistry and the presence of orthogonal functional groups make it a powerful tool for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a foundation for its use in research and development. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such well-designed building blocks in the drug discovery process is likely to increase.

References

Sources

The Strategic Synthesis and Application of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: A Technical Guide for Medicinal Chemists

Introduction

In the landscape of modern drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Among these, tert-Butyl (trans-4-morpholinocyclohexyl)carbamate has emerged as a particularly valuable intermediate. This technical guide provides an in-depth exploration of its synthesis, characterization, and application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile compound in their synthetic endeavors.

The structure of this compound incorporates two key pharmacophoric elements: the morpholine moiety and a tert-butoxycarbonyl (Boc)-protected amine on a cyclohexane scaffold. The morpholine group is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent synthetic transformations, making it an ideal precursor for a variety of downstream derivatizations.[1][2] This guide will elucidate the practical synthesis of this compound and highlight its utility as a strategic component in the design and development of new chemical entities.

Synthesis and Mechanism

The preparation of this compound is typically achieved through a two-step process: the synthesis of the precursor amine, trans-4-morpholinocyclohexylamine, followed by the protection of the primary amine with a Boc group.

A common route to trans-4-morpholinocyclohexylamine involves the reductive amination of 4-morpholinocyclohexanone. However, for the purposes of this guide, we will focus on the direct Boc protection of the commercially available trans-4-morpholinocyclohexylamine, a more direct path for many research applications.

The Boc protection of an amine is a fundamental and widely utilized transformation in organic synthesis.[3][4] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the protected product.[5]

Caption: Synthetic utility of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the Boc protection of trans-4-morpholinocyclohexylamine.

Materials:

-

trans-4-morpholinocyclohexylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a solution of trans-4-morpholinocyclohexylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Stir the solution at room temperature for 10 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (excess) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid in vacuo to yield the corresponding salt of the amine.

-

The free amine can be obtained by neutralization with a suitable base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) and subsequent extraction with an organic solvent.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of a morpholine moiety and a readily manipulable Boc-protected amine, makes it an attractive building block for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery and development programs. The provided protocols offer a solid foundation for the practical application of this important synthetic tool.

References

-

Chavan, S. P., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Vargadi, S., et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]

-

PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Link]

-

Tzertzinis, G. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

- Google Patents.

-

Vargadi, S., et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

-

Knez, D., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

- Google Patents. US10717703B2 - Processes for the preparation of (S)

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

- Google Patents. (12)

-

ChemUniverse. This compound [P96135]. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

-

PubMed. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. [Link]

-

Zell, D., et al. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

solubility of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

An In-depth Technical Guide to the Solubility of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.39.[1][2] It belongs to the carbamate class of organic compounds, which are esters of carbamic acid. The structure features a bulky tert-butyl protecting group on the carbamate nitrogen, a trans-substituted cyclohexane ring, and a morpholine moiety. This combination of a lipophilic carbamate and a polar morpholine group suggests a molecule with amphiphilic character, which will significantly influence its solubility in various media. The predicted boiling point of this compound is 396.3±37.0 °C and its density is predicted to be 1.07±0.1 g/cm3 .[1][2]

Understanding the solubility of this compound is critical for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and in vivo efficacy.[3] This guide provides a comprehensive overview of the theoretical principles governing the and details practical, field-proven methodologies for its empirical determination.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by a range of physicochemical factors. The adage "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4][5] The is influenced by the interplay of several key factors:

-

Molecular Structure and Polarity : The molecule possesses both non-polar (the tert-butyl group and cyclohexane ring) and polar (the carbamate and morpholine groups) regions. The presence of electronegative oxygen and nitrogen atoms in the carbamate and morpholine moieties allows for hydrogen bonding with protic solvents like water and alcohols, which can enhance solubility.[5][6] Conversely, the non-polar hydrocarbon backbone favors dissolution in non-polar organic solvents.

-

Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][7] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4][7]

-

pH of the Medium : The morpholine ring in the structure is a basic functional group. In acidic conditions, the nitrogen atom of the morpholine can be protonated, forming a positively charged ammonium salt. This ionization dramatically increases the polarity of the molecule and, consequently, its solubility in aqueous media.

-

Molecular Size : Larger molecules generally exhibit lower solubility compared to smaller molecules of similar structure.[4][7] This is attributed to the greater energy required to break the intermolecular forces in the solid state and to create a larger cavity within the solvent.[7]

Caption: Key factors influencing the solubility of a chemical compound.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[3] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[8]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic .

1. Materials and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Experimental Workflow:

Sources

- 1. tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbaMate | 558442-96-9 [amp.chemicalbook.com]

- 2. tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbaMate | 558442-96-9 [amp.chemicalbook.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: An In-depth Technical Guide

Abstract

This comprehensive technical guide details a robust and reliable experimental protocol for the synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the construction of more complex molecular architectures. The guide provides a choice of two well-established synthetic routes: a classical N-alkylation and a modern reductive amination protocol. A thorough discussion of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and detailed characterization methods are presented. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and efficiently synthesize and validate this important chemical intermediate.

Introduction

This compound, bearing the CAS Number 558442-96-9, is a bifunctional molecule incorporating a Boc-protected amine and a tertiary morpholine moiety on a trans-1,4-disubstituted cyclohexane scaffold. The tert-butoxycarbonyl (Boc) protecting group is prized for its stability in a wide range of reaction conditions and its facile, selective removal under acidic conditions, making it a cornerstone of modern organic synthesis. The morpholine heterocycle is a common feature in many biologically active compounds, often improving pharmacokinetic properties such as solubility and metabolic stability. The trans-stereochemistry of the cyclohexane ring provides a rigid and well-defined spatial arrangement of the functional groups, which is often crucial for specific molecular interactions in drug-receptor binding.

This guide will present two effective methods for the synthesis of this compound, allowing researchers to choose the most suitable approach based on available starting materials and equipment.

PART 1: Synthetic Strategies and Mechanistic Overview

Two primary synthetic strategies are presented for the preparation of this compound.

Strategy 1: N-Alkylation

This classical approach involves the direct alkylation of a primary amine with a suitable alkylating agent. In this case, tert-butyl (trans-4-aminocyclohexyl)carbamate serves as the nucleophile, and bis(2-bromoethyl) ether is the electrophile. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

-